molecular formula C29H27FN4O2 B2446225 2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-phenylpropyl)acetamide CAS No. 931737-45-0

2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-phenylpropyl)acetamide

Cat. No.: B2446225
CAS No.: 931737-45-0
M. Wt: 482.559
InChI Key: WDRMIKPGTBDMBW-UHFFFAOYSA-N
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Description

2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-phenylpropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazoloquinoline core, which is known for its biological activity.

Scientific Research Applications

2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-phenylpropyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-phenylpropyl)acetamide typically involves multiple steps. The initial step often includes the formation of the pyrazoloquinoline core, followed by the introduction of the fluoro and methylbenzyl groups. The final step involves the acylation of the pyrazoloquinoline with N-(3-phenylpropyl)acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylbenzyl group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the methylbenzyl group.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazoloquinoline core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-phenylpropyl)acetamide
  • 2-(8-chloro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-phenylpropyl)acetamide
  • 2-(8-bromo-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-phenylpropyl)acetamide

Uniqueness

The presence of the fluoro group in this compound imparts unique properties, such as increased stability and potential biological activity, compared to its chloro and bromo analogs.

Properties

IUPAC Name

2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN4O2/c1-20-7-5-10-22(15-20)17-33-18-25-28(24-16-23(30)12-13-26(24)33)32-34(29(25)36)19-27(35)31-14-6-11-21-8-3-2-4-9-21/h2-5,7-10,12-13,15-16,18H,6,11,14,17,19H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRMIKPGTBDMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN(C3=O)CC(=O)NCCCC4=CC=CC=C4)C5=C2C=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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